Cas no 927-74-2 (3-Butyn-1-ol)

3-Butyn-1-ol structure
3-Butyn-1-ol structure
3-Butyn-1-ol
927-74-2
C4H6O
70.0898413658142
MFCD00002955
40259
13566

3-Butyn-1-ol Properties

Names and Identifiers

    • 3-Butyn-1-ol
    • Butynol
    • (2-HYDROXYETHYL)ACETYLENE
    • But-3-yn-1-ol
    • 1-butyn-3-ol
    • 1-Butyn-4-ol
    • 2-Hydroxyethylacetylene
    • 3-Butyne-1-ol
    • 3-Butynol
    • 3-Butynyl alcohol
    • 3-Bytyn-1-ol
    • 4-Hydroxy-1-butyne
    • 4-hydroxy-butyne
    • ethynylmethyl carbinol
    • homopropargyl alcohol
    • homopropargylic alcohol
    • 1-Hydroxy-3-butyne
    • NSC 9708
    • 3-Butyn-1-yl alcohol
    • 3-but-yn-1-ol
    • 1-butyne-4-ol
    • 3Butynyl alcohol
    • bmse000362
    • MFCD00002955
    • But3yn1ol
    • 3-Butyn-1-ol, 97%
    • BCP33461
    • 1-hydroxy-3-butyne
    • UNII-P74L430293
    • 4Hydroxy1butyne
    • EINECS 213-161-9
    • but-3-yne-1-ol
    • STR09821
    • AI3-25453
    • 4-01-00-02219 (Beilstein Handbook Reference)
    • F0001-2231
    • CHEBI:27444
    • 3-butin-1-ol
    • NSC9708
    • 3Butynol
    • 2Hydroxyethylacetylene
    • 3butyn-1-ol
    • 4-butyne-1-ol
    • 3-butyn-1 ol
    • 1Butyn4ol
    • DB-028414
    • 4-hydroxybutyne
    • 1-hydroxybut-3-yne
    • WLN: Q3UU1
    • 4-hydroxy-but-1-yne
    • 3-BUTYN-1-OL
    • 927-74-2
    • BP-31076
    • B0799
    • Q223060
    • DTXCID702136
    • HY-W001947
    • But-3-yn-1-ol;3-Butynol
    • SB40659
    • NS00020899
    • DTXSID1022136
    • BRN 0773710
    • AKOS000121102
    • CS-W001947
    • EN300-34598
    • C06146
    • A844341
    • NSC-9708
    • HC.$.CCH2CH2OH
    • P74L430293
    • 3Butyne1ol
    • 3-butyn-ol
    • +Expand
    • MFCD00002955
    • OTJZCIYGRUNXTP-UHFFFAOYSA-N
    • 1S/C4H6O/c1-2-3-4-5/h1,5H,3-4H2
    • C#CCCO
    • 773710

Computed Properties

  • 70.04190
  • 1
  • 1
  • 1
  • 70.041865
  • 5
  • 47.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.1
  • nothing
  • 0
  • 20.2

Experimental Properties

  • 0.00200
  • 20.23000
  • n20/D 1.441(lit.)
  • 128.9 °C(lit.)
  • −63.6 °C (lit.)
  • Fahrenheit: 96.8 ° f < br / > Celsius: 36 ° C < br / >
  • Miscible with alcohols and organic solvents. Immiscible with aliphatic hydrocarbon solvents.
  • Liquid
  • Stable. Substances to be avoided include oxidizing agents, acids and acid anhydrides, copper and copper alloys. Flammable.
  • Not determined
  • 0.926 g/mL at 25 °C(lit.)

3-Butyn-1-ol Security Information

  • GHS02 GHS02 GHS07 GHS07
  • ES0710000
  • 3
  • 3
  • S26-S36-S37/39-S16
  • III
  • R10; R36/37/38
  • Xi Xi
  • UN 1986 3/PG 3
  • H226,H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Store long-term at 2-8°C
  • III
  • 10-36/37/38
  • Warning
  • Yes
  • 3 (6.1)

3-Butyn-1-ol Customs Data

  • 29052990
  • China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3-Butyn-1-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003JME-5g
But-3-yn-1-ol
927-74-2 98%
5g
$4.00 2024-04-20
A2B Chem LLC
AB64598-5g
But-3-yn-1-ol
927-74-2 98%
5g
$4.00 2024-07-18
Aaron
AR003JUQ-5g
But-3-yn-1-ol
927-74-2 95%
5g
$3.00 2024-07-18
abcr
AB467472-25 g
But-3-yn-1-ol, 95%; .
927-74-2
25g
€63.10 2023-07-18
Ambeed
A426437-5g
3-Butyn-1-ol
927-74-2 98%
5g
$5.0 2024-07-18
Apollo Scientific
OR1952-25g
But-3-yn-1-ol
927-74-2
25g
£13.00 2024-07-23
AstaTech
24606-10/G
4-HYDROXY-BUTYNE
927-74-2 97%
10/G
$20 2022-06-02
Chemenu
CM100937-1000g
but-3-yn-1-ol
927-74-2 97%
1000g
$277 2022-09-28
Cooke Chemical
A1233612-5ML
3-Butyn-1-ol
927-74-2 97%
5ml
RMB 38.40 2023-09-07
Enamine
EN300-34598-0.05g
but-3-yn-1-ol
927-74-2 95%
0.05g
$19.0 2023-09-03

3-Butyn-1-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Zinc acetate dihydrate Solvents: Methanol ,  Dichloromethane ;  1.5 h, rt
Reference
Picolinyl group as an efficient alcohol protecting group: cleavage with Zn(OAc)2·2H2O under a neutral condition
Baek, Ju Yuel; Shin, Yong-Joo; Jeon, Heung Bae; Kim, Kwan Soo, Tetrahedron Letters, 2005, 46(31), 5143-5147

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether ,  Toluene ;  rt; reflux; reflux → 40 °C; 1 h, reflux; reflux → -25 °C
1.2 Solvents: Diethyl ether ;  -25 °C; 3 h, -25 °C; -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Distal Alkenyl C-H Functionalization via the Palladium/Norbornene Cooperative Catalysis
Wu, Zhao ; Fatuzzo, Nina; Dong, Guangbin, Journal of the American Chemical Society, 2020, 142(6), 2715-2720

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Indium trichloride Solvents: Acetonitrile ,  Water
Reference
A facile and chemoselective cleavage of trityl ethers by indium tribromide
Yadav, J. S.; Reddy, B. V. Subba; Srinivas, R.; Maiti, A., Journal of Chemical Research, 2001, (12), 528-529

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Decaborane Solvents: Methanol
Reference
Deprotection of tetrahydropyranyl ethers using a catalytic amount of decaborane
Jung, Yeon Joo; Park, Eun Soo; Lee, Ji Hee; Yoon, Cheol Min, Bulletin of the Korean Chemical Society, 2002, 23(6), 791-792

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Silica ,  Sodium bisulfate Solvents: Methanol ;  15 min, rt
Reference
Simple and efficient method for deprotection of tetrahydropyranyl ethers by using silica-supported sodium hydrogen sulphate
Kumar, K. Ravi; Satyanarayana, P. V. V.; Reddy, B. Srinivasa, Chinese Journal of Chemistry, 2012, 30(5), 1189-1191

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Sodium bisulfate Solvents: Dichloromethane ;  30 min, rt
Reference
A simple, efficient, and highly selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers using silica-supported sodium hydrogensulfate as a heterogeneous catalyst
Das, Biswanath; Reddy, K. Ravinder; Thirupathi, P., Tetrahedron Letters, 2006, 47(33), 5855-5857

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Zinc triflate Solvents: Methanol ;  35 min, rt
Reference
Zinc triflate: A mild and efficient catalyst for deprotection of tetrahydropyranyl ethers
Srinivasulu, R.; Satyanarayana, P. V. V.; Ravi Kumar, K., Russian Journal of General Chemistry, 2013, 83(12), 2419-2422

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Tetrahydrofuran ,  Water
Reference
Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines
Gharpure, Santosh J. ; Patel, Raj K.; Gupta, Krishna S., Organic Letters, 2023, 25(31), 5850-5855

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium ,  Ammonia Catalysts: Ferric nitrate ;  3 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: 1,4-Dioxane ,  Water ;  -45 °C → 55 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 6.5
Reference
A process for preparing chlorinated alkynes from epoxy alcohols
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
Reference
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; Wang, Jing-Han; Pan, Cheng-Wen; Meng, Fan-Fei; Chu, Xiao-Qian; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Pyridinium tribromide Solvents: Methanol ;  1.5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH
Martinez-Solorio, Dionicio; Jennings, Michael P., Tetrahedron Letters, 2008, 49(35), 5175-5178

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium Solvents: Toluene ,  1,4-Dioxane
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of terminal acetylenic compounds by isomerization of internal alkynes via acetylides
, Japan, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Ammonia
Reference
A convenient high-yield procedure for the β-hydroxyethylation of acetylenes with epoxyethane in liquid ammonia
Verkruijsse, H. D.; Brandsma, L., Synthetic Communications, 1991, 21(2), 235-7

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  rt; 24 h, rt
1.2 Reagents: Methanol
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
New synthesis methods of 3-butyn-1-ol
Ge, Haiquan; Li, Xiaoling; Zhang, Pengfei, Huagong Shengchan Yu Jishu, 2006, 13(3), 16-18

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Sodium Solvents: Tetrahydrofuran ;  48 h, 25 °C
1.2 Reagents: Water ;  0 °C
Reference
Lithiation of chlorodihydrofuran and chlorodihydropyran. Synthesis of acetylenic alcohols
Sobahi, Tariq R.; Basaif, Salem A.; Asiri, Abdullah M.; Hassan, Mohamed A., Journal of Saudi Chemical Society, 2003, 7(1), 111-118

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  0.5 h, reflux
1.2 Solvents: Tetrahydrofuran ;  0.5 h, 10 °C
1.3 Solvents: Tetrahydrofuran ;  6 - 7 h, 35 - 40 °C; 2 h, 40 °C
Reference
A practical synthesis of 3-butyn-1-ol
Yu, Xiao-Chun; Gu, Haining; Xu, Wei-Ming, Organic Preparations and Procedures International, 2006, 38(5), 467-469

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Ammonia ;  1 h, rt; 40 h, rt
1.2 Reagents: Ammonium chloride ;  rt
Reference
A process for the preparation of Z-3-dodecenyl E-2-butenoate
, India, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran
Reference
Synthesis of terminal hydroxyalkynes. II. Synthesis of 4-alkyl-3-butyn-1-ol
Ge, Yu; Teng, Zhu; Zhang, Lin; Ding, Xiteng, Youji Huaxue, 1988, 8(1),

Synthetic Circuit 19

Reaction Conditions
Reference
A convenient synthesis of 3-butyn-1-ol and 2-methyl-3-butyn-1-ol
Gerard, F.; Miginiac, P., Synthetic Communications, 1976, 6(6), 461-4

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Oxygen Catalysts: Nickel bromide ,  Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ;  rt; 48 h, 1 atm, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
Reference
Oxidative debenzylation of O-benzyl ethers in the presence of a nickel compound, alkali acetate and a triazole type pincer ligand
, Spain, , ,

3-Butyn-1-ol Raw materials

3-Butyn-1-ol Preparation Products

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3-Butyn-1-ol Related Literature

927-74-2 (3-Butyn-1-ol) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:927-74-2)3-Butyn-1-ol
A1205752
99%
500g
245.0